molecular formula C24H27NO3 B6044753 6,7-Diethoxy-1-(2-methoxynaphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline

6,7-Diethoxy-1-(2-methoxynaphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6044753
M. Wt: 377.5 g/mol
InChI Key: RYLYYGAHLZABIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Diethoxy-1-(2-methoxynaphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a naphthalene ring substituted with a methoxy group and a tetrahydroisoquinoline core substituted with ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diethoxy-1-(2-methoxynaphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthalene Derivative: The starting material, 2-methoxynaphthalene, undergoes a series of reactions to introduce the necessary functional groups.

    Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core is synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Coupling Reaction: The naphthalene derivative is then coupled with the tetrahydroisoquinoline core under specific reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Diethoxy-1-(2-methoxynaphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6,7-Diethoxy-1-(2-methoxynaphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 6,7-Diethoxy-1-(2-methoxynaphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-1-(2-methoxynaphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline
  • 6,7-Diethoxy-1-(2-hydroxynaphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline
  • 6,7-Diethoxy-1-(2-methoxynaphthalen-1-yl)-1,2,3,4-dihydroisoquinoline

Uniqueness

6,7-Diethoxy-1-(2-methoxynaphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6,7-diethoxy-1-(2-methoxynaphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO3/c1-4-27-21-14-17-12-13-25-24(19(17)15-22(21)28-5-2)23-18-9-7-6-8-16(18)10-11-20(23)26-3/h6-11,14-15,24-25H,4-5,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLYYGAHLZABIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=C(C=CC4=CC=CC=C43)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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